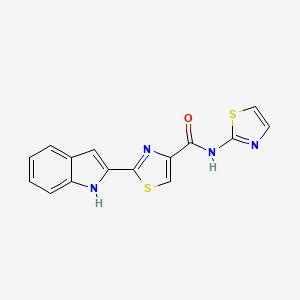
2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H10N4OS2 and its molecular weight is 326.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds with structures similar to 2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide have been synthesized and tested for their anticancer properties. For instance, a series of 5-(2′-indolyl)thiazoles were synthesized and evaluated for cytotoxicity against selected human cancer cell lines, with some showing encouraging anticancer activity and selectivity towards particular cell lines (Vaddula et al., 2016). These findings suggest the potential of such compounds in developing targeted cancer therapies.
Antimicrobial Activity
Additionally, thiazole-based compounds have demonstrated antimicrobial activity. For example, a study on a series of 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus revealed significant anti-inflammatory activity, which could hint at their potential for antimicrobial applications as well (Maddila et al., 2016).
Synthetic Applications
The synthetic utility of similar compounds has been highlighted in research focusing on the development of polyheterocyclic scaffolds. A study reported the Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes, leading to the formation of tricyclic and tetracyclic N-heterocycles (Nunewar et al., 2021). This indicates the compound's potential as a versatile intermediate in organic synthesis, enabling the construction of complex and pharmacologically significant structures.
Properties
IUPAC Name |
2-(1H-indol-2-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c20-13(19-15-16-5-6-21-15)12-8-22-14(18-12)11-7-9-3-1-2-4-10(9)17-11/h1-8,17H,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTXHHVZVLUODU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)
![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)
![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)
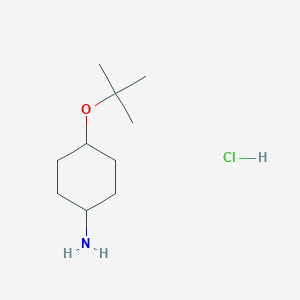

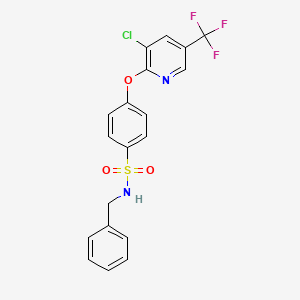
![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
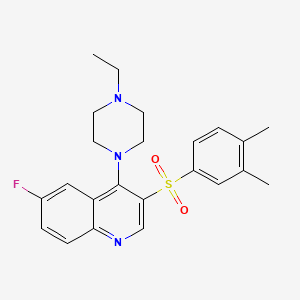
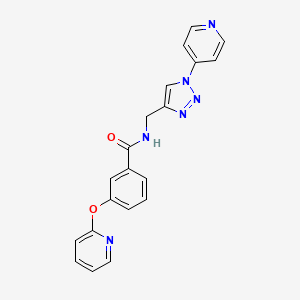
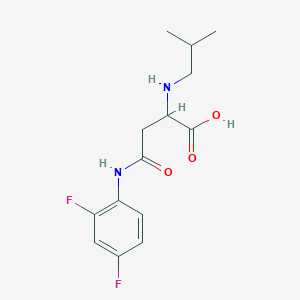

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)
